molecular formula C10H11Br2NO3 B1372199 tert-Butyl 2,5-dibromopyridin-3-yl carbonate CAS No. 1142192-26-4

tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Cat. No.: B1372199
CAS No.: 1142192-26-4
M. Wt: 353.01 g/mol
InChI Key: NVLDYYOQPLJWIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 2,5-dibromopyridin-3-yl carbonate typically involves the reaction of 2,5-dibromopyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester . The general reaction scheme is as follows:

2,5-dibromopyridin-3-ol+tert-butyl chloroformatetert-Butyl 2,5-dibromopyridin-3-yl carbonate\text{2,5-dibromopyridin-3-ol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2,5-dibromopyridin-3-ol+tert-butyl chloroformate→tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Chemical Reactions Analysis

tert-Butyl 2,5-dibromopyridin-3-yl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The carbonate ester can be hydrolyzed to yield 2,5-dibromopyridin-3-ol and tert-butanol in the presence of water and a base.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents used.

Common reagents and conditions for these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include substituted pyridines and alcohols .

Scientific Research Applications

tert-Butyl 2,5-dibromopyridin-3-yl carbonate is used in various scientific research applications, including:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.

    Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dibromopyridin-3-yl carbonate involves its ability to act as an electrophile in substitution reactions. The bromine atoms on the pyridine ring are electron-withdrawing, making the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2,5-dibromopyridin-3-yl carbonate include:

  • tert-Butyl 3,5-dibromopyridin-2-yl carbonate
  • tert-Butyl 2,4-dibromopyridin-3-yl carbonate
  • tert-Butyl 2,6-dibromopyridin-3-yl carbonate

These compounds share similar structures but differ in the positions of the bromine atoms on the pyridine ring. The unique positioning of the bromine atoms in this compound allows for specific reactivity and applications that may not be achievable with other isomers .

Properties

IUPAC Name

tert-butyl (2,5-dibromopyridin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLDYYOQPLJWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673931
Record name tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-26-4
Record name Carbonic acid, 2,5-dibromo-3-pyridinyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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